O-Benzylhydroxylamine
Description
Historical Context and Evolution of its Use in Organic Synthesis
The exploration of hydroxylamine (B1172632) derivatives, including O-benzylhydroxylamine, has a rich history intertwined with the advancement of organic synthesis. Initially, the synthesis of such compounds often involved reactions of hydroxylamine with activated carboxylic groups or the conversion of amides. nih.gov The development of more refined synthetic methodologies, such as the reaction of benzyl (B1604629) chloride with hydroxylamine, has made this compound more accessible for both academic and industrial research. weimiaobio.com
Over time, its utility has expanded significantly. Early applications centered on its ability to react with carbonyl compounds like aldehydes and ketones to form oximes. weimiaobio.comresearchgate.neta2bchem.com These oximes proved to be valuable intermediates, capable of being transformed into amines and amides, which are foundational components of many organic molecules. weimiaobio.com More recent advancements have showcased the versatility of this compound in more complex transformations. For instance, it is a key reagent in the synthesis of N-benzyl nitrones for 1,3-dipolar cycloaddition reactions to create isoxazoline (B3343090) frameworks, which are important in drug discovery. mdpi.com Furthermore, novel strategies have emerged, such as using N-benzylhydroxylamine as a "C1N1 synthon" in cyclization reactions to construct substituted imidazoles, demonstrating its evolving role in the synthesis of complex heterocycles. rsc.org
Significance of N-O Bond-Containing Compounds in Chemical Biology and Drug Discovery
The N-O bond is a critical structural motif in a wide array of biologically active molecules, contributing significantly to the fields of chemical biology and drug discovery. acs.org Compounds containing this bond, such as hydroxylamines and their derivatives, exhibit a diverse range of pharmacological activities. nih.gov The ability of the hydroxamic acid moiety, which can be derived from this compound, to chelate metal ions like zinc and iron is a key feature exploited in the design of metalloenzyme inhibitors. nih.govacs.org This has led to the development of important drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy. nih.govacs.orghuatengsci.com
The hydroxylamine functional group itself is crucial for the reactivity of these compounds, often acting as a nucleophile. weimiaobio.com In drug design, the presence of hydrogen bond donors and acceptors is critical for molecular recognition at biological targets. stereoelectronics.orgnih.gov The N-O bond containing moiety can participate in these vital hydrogen bonding interactions, influencing the binding affinity of a ligand to its receptor. nih.govkubinyi.de The strategic incorporation of hydroxylamine derivatives in drug candidates can lead to potent and selective inhibitors of various enzymes. nih.govnih.gov For example, this compound and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.gov The versatility of the N-O bond allows for the synthesis of diverse molecular scaffolds, making it an invaluable component in the medicinal chemist's toolkit for creating new therapeutic agents. nih.govweimiaobio.commdpi.com
Overview of this compound as a Key Intermediate in Complex Molecular Synthesis
This compound serves as a pivotal intermediate in the synthesis of a multitude of complex and biologically significant molecules. weimiaobio.comweimiaobio.com Its utility stems from its unique chemical structure, which allows it to participate in a wide range of chemical transformations. weimiaobio.com It is a fundamental building block in the preparation of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. weimiaobio.coma2bchem.commorawa.at
One of its most common applications is the reaction with carbonyl compounds to form oximes, which can then be further manipulated. weimiaobio.coma2bchem.com For example, these oximes can be reduced to amines or undergo rearrangement reactions to produce amides. weimiaobio.com this compound is also instrumental in the synthesis of hydroxamic acids, a class of compounds with significant biological activities. nih.govnih.gov This is often achieved by reacting it with carboxylic acids or their derivatives, followed by the removal of the benzyl protecting group. nih.govmdpi.com
In the realm of total synthesis, this compound has been employed in the creation of complex natural products and their analogues. For instance, it has been used in the synthesis of desferrioxamine B, a chelating agent used to treat iron overload. acs.org It is also a key precursor in the synthesis of aminocyclopentanol, an intermediate for the production of the antiplatelet agent Ticagrelor. mdpi.com The compound's ability to facilitate the construction of intricate molecular architectures, including bridged bicyclic amines and other complex ring systems, underscores its importance as a versatile and indispensable reagent in modern organic synthesis. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-benzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEOALKITRFCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2687-43-6 (hydrochloride) | |
| Record name | Benzyloxyamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8073213 | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [MSDSonline] | |
| Record name | Benzyloxyamine | |
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CAS No. |
622-33-3 | |
| Record name | O-Benzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for O Benzylhydroxylamine
Traditional and Established Synthetic Routes
Established methods for synthesizing O-Benzylhydroxylamine have been foundational in laboratory and industrial settings. These routes, while effective, often come with specific challenges and limitations.
Direct Condensation Methods: Historical Developments and Limitations
Direct condensation represents a straightforward approach to this compound synthesis, typically involving the reaction of hydroxylamine (B1172632) with a benzylating agent like benzyl (B1604629) chloride. Industrial production often utilizes the heating of benzyl chloride and hydroxylamine hydrochloride in an aqueous solution, followed by neutralization.
Alkylation of Hydroxylamines: Selective O-Alkylation Strategies
To address the regioselectivity challenge inherent in direct condensation, strategies focusing on the selective O-alkylation of protected hydroxylamines have been developed. This approach involves "protecting" the nitrogen atom of hydroxylamine to prevent its reaction, thereby directing the alkylation to the oxygen atom.
One common method involves the use of N-hydroxyurethane. The N-protected hydroxylamine equivalent is reacted with a benzyl halide in the presence of a base like sodium ethoxide. This directs the benzylation to the oxygen atom. Subsequent hydrolysis of the N-protecting group yields the desired this compound. arabjchem.org This method offers improved chemo- and regioselectivity, leading to higher yields of the O-substituted product and simplifying the purification process. arabjchem.org
Another strategy employs N-hydroxyphthalimide, which is O-alkylated with benzyl chloride. The resulting N-benzyloxyphthalimide is then subjected to hydrolysis, often with hydrazine (B178648) or acid, to release this compound. arabjchem.orgnih.gov
| Protecting Group | Alkylating Agent | Key Steps | Advantage |
| Urethane (e.g., N-hydroxyurethane) | Benzyl Halide | 1. O-benzylation 2. Basic N-deprotection | High chemo- and regio-selectivity arabjchem.org |
| Phthalimide (e.g., N-hydroxyphthalimide) | Benzyl Chloride | 1. O-alkylation 2. Hydrolysis (e.g., with hydrazine) | Good for large-scale synthesis arabjchem.org |
Reduction of Benzaldehyde (B42025) Oxime: Challenges and Economic Considerations
An alternative route involves the reduction of benzaldehyde oxime. Benzaldehyde oxime can be synthesized through the condensation of benzaldehyde and hydroxylamine hydrochloride. mdpi.com Subsequent reduction should, in principle, yield this compound.
However, this transformation presents significant challenges. The N-O bond in oximes is weak and susceptible to reductive cleavage, which leads to the formation of the corresponding primary amine (benzylamine) as a major byproduct. nih.gov Achieving selective reduction of the C=N double bond without breaking the N-O bond is difficult. nih.gov
While various reducing agents can be used, such as sodium borohydride, more specialized and expensive reagents like sodium cyanoborohydride are often required to achieve better selectivity. researchgate.netmdpi.com The high cost of such reagents limits the economic viability of this method for large-scale industrial production. mdpi.com
Synthesis from N-Hydroxyphthalimide and Subsequent Deprotection
The use of N-hydroxyphthalimide is a well-established and versatile method for preparing O-substituted hydroxylamines. The synthesis involves the O-alkylation of N-hydroxyphthalimide with benzyl chloride, which can be performed efficiently under phase-transfer conditions, making it suitable for larger-scale preparations. arabjchem.org
Advanced and Sustainable Synthetic Approaches
In response to the limitations of traditional methods, research has focused on developing more efficient, cost-effective, and safer synthetic routes. Continuous flow chemistry has emerged as a particularly promising approach.
Continuous Synthesis Processes: Yield Optimization and Cost Reduction
Continuous flow synthesis, utilizing microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation. mdpi.comresearchgate.net
For the synthesis of this compound's isomer, N-benzylhydroxylamine hydrochloride, a continuous flow process has been developed using benzyl chloride and hydroxylamine hydrochloride as starting materials. mdpi.com This process carefully optimizes parameters such as reactant equivalents, temperature, and flow rate to maximize yield and minimize byproduct formation. mdpi.com By employing a microchannel reactor, mixing is enhanced, which helps to suppress side reactions like the formation of dibenzyl impurities. mdpi.com
| Parameter | Optimized Condition (for N-isomer) | Rationale |
| Hydroxylamine Equivalents | 4.0 | Suppresses dibenzyl byproduct formation while managing cost mdpi.com |
| Reaction Temperature | 60 °C | Balances reaction rate with minimizing decomposition of hydroxylamine researchgate.net |
| Reactor Type | Microchannel/Continuous Flow | Improves heat/mass transfer, enhances safety, reduces side reactions mdpi.commdpi.com |
| Post-processing | Solvent recovery, Reactant recycling | Reduces overall production cost mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of important chemical intermediates like this compound. core.ac.uk These efforts focus on improving reaction efficiency, minimizing waste, and utilizing more environmentally benign reagents and conditions.
One significant advancement is the development of catalytic transfer hydrogenation for the removal of benzyl protecting groups. organic-chemistry.org This method offers a milder and safer alternative to traditional hydrogenolysis, which often requires high pressures of hydrogen gas. organic-chemistry.org Catalytic transfer hydrogenation typically employs a hydrogen donor, such as formic acid or its salts, in the presence of a palladium catalyst. organic-chemistry.org This technique is particularly valuable in complex molecule synthesis where other functional groups might be sensitive to harsher reduction conditions. organic-chemistry.org
The use of water as a solvent is another cornerstone of green synthesis. A method for preparing this compound hydrochloride has been developed that utilizes water as the reaction medium. google.com This process involves the alkylation of hydroxylamine with benzyl chloride, followed by controlled hydrolysis and purification, ultimately affording the product in high purity. google.com
The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines using supported platinum catalysts also represents a greener approach. rsc.org This method can operate at room temperature and atmospheric pressure, and the selectivity is controlled by the addition of promoters and inhibitors. rsc.org While not a direct synthesis of this compound, the principles can be adapted for related transformations.
The table below highlights key green chemistry approaches in the synthesis of hydroxylamine derivatives:
| Green Chemistry Approach | Key Features | Advantages | References |
| Catalytic Transfer Hydrogenation | Use of a hydrogen donor (e.g., formic acid) with a Pd catalyst. | Avoids high-pressure hydrogen gas, milder reaction conditions, high selectivity. | organic-chemistry.org |
| Aqueous Synthesis | Water is used as the primary solvent. | Environmentally benign, improved safety, potential for simplified workup. | google.com |
| Continuous Flow Chemistry | Reactions are performed in a continuous reactor system. | Enhanced safety, better process control, improved yield and efficiency, reduced waste. | researchgate.netmdpi.com |
| Catalytic Heterogeneous Hydrogenation | Use of supported metal catalysts (e.g., Pt/CeO2-ZrO2) for oxime reduction. | High atom economy, ambient reaction conditions, recyclable catalyst. | mdpi.com |
Reactivity and Reaction Mechanisms of O Benzylhydroxylamine
Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety
The core reactivity of O-benzylhydroxylamine stems from the nucleophilic character of its terminal nitrogen atom. nvchem.netoup.com The oxygen atom attached to the nitrogen has an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the amine compared to a simple alkylamine. However, the nitrogen still possesses a lone pair of electrons, making it an effective nucleophile for a variety of electrophilic centers. This reactivity is central to its most common applications, such as reactions with carbonyl compounds, esters, and activated carboxylic acids. nvchem.netnih.gov
This compound can participate in nucleophilic substitution and addition reactions. It readily reacts with electron-deficient species like acylating agents and aldehydes to form a range of derivatives. nvchem.net The benzyl (B1604629) group not only provides stability to the molecule but also enhances its lipophilicity, making it suitable for reactions in organic solvents. In reactions, this compound can act as a potent nucleophile, for instance, in conjugate additions to α,β-unsaturated systems. sciforum.net Mechanistic studies have shown that in certain reactions, such as those with O-aroyl-N,N-dibenzylhydroxylamines, this compound can act as a nucleophile leading to substitution on a nitrogen atom. oup.com
Formation of Oximes: Mechanistic Studies and Catalysis
The formation of oximes from ketones is generally slower than from aldehydes, a factor that has limited the widespread use of ketoxime ligations. nih.gov However, methods are being developed to overcome this, such as one-pot oxidative couplings. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have provided deeper insight into the mechanism of oxime formation. nih.govresearchgate.net These studies analyze the energetics of the reaction steps under neutral, acidic, and catalyzed conditions. DFT calculations confirm that the reaction follows the classical pathway for imine formation, involving the formation of a tetrahedral intermediate followed by dehydration. researchgate.net
These theoretical models have been used to investigate the role of catalysts and the effect of solvent. For instance, calculations have explored how explicit water molecules can assist in the proton transfer steps necessary for the dehydration of the carbinolamine intermediate. researchgate.net Furthermore, computational analysis has been applied to understand regioselectivity in reactions involving complex molecules and to elucidate the role of catalysts in lowering the activation energy of the rate-limiting dehydration step. acs.org
While oxime formation can proceed without a catalyst, the reaction at neutral pH is often slow, which limits its application in biological systems. nih.govrsc.org To address this, various catalysts have been developed. Aniline and its derivatives are well-known nucleophilic catalysts that can accelerate oxime formation by orders of magnitude. nih.govresearchgate.net The mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the hydroxylamine. nih.gov
Recent research has focused on developing bifunctional buffer compounds that both control the pH and catalyze the reaction. rsc.org For example, amine buffers with a primary amine group and a nearby acid/base group can dramatically enhance reaction rates at neutral pH. rsc.org Other catalytic systems, such as those employing Hyamine® in an aqueous medium, have also been shown to be highly efficient for the synthesis of aldoximes at room temperature. yccskarad.com For more challenging ketone substrates, Lewis acids like scandium(III) triflate have been explored as catalysts. acs.org
Table 1: Catalysts for Oxime Ligation with this compound and Related Systems
| Catalyst Type | Example Catalyst | Substrate Type | Key Features | Citations |
|---|---|---|---|---|
| Aromatic Amines | Aniline | Aldehydes, Ketones | Classical nucleophilic catalyst, accelerates reaction at neutral pH. | nih.govresearchgate.net |
| Bifunctional Buffers | N,N-dimethylethylenediamine | Aldehydes | Controls pH and catalyzes the reaction simultaneously, effective at neutral pH. | rsc.org |
| Phase Transfer | Hyamine® | Aldehydes | Eco-friendly, operates in aqueous medium at ambient temperature. | yccskarad.com |
| Lewis Acids | Scandium(III) Triflate | Ketones | Effective for less reactive ketone substrates. | acs.org |
Computational Studies on Oxime Formation Pathways
Reactions Leading to Hydroxamic Acids and Hydroxamates
This compound is a key reagent for the synthesis of O-benzyl hydroxamates, which are stable, protected precursors to hydroxamic acids. acs.orgsapub.org Hydroxamic acids are an important class of compounds with significant biological activities, notably as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases. sapub.org The general route involves the acylation of this compound.
Traditionally, the conversion of esters to hydroxamates required harsh conditions or the use of activating agents like AlMe3. acs.org A significant advancement is the development of a one-step method for synthesizing O-benzyl hydroxamates directly from a wide range of unactivated esters. acs.orgnih.govorganic-chemistry.org This process involves the in situ generation of the this compound anion using a strong, non-nucleophilic base, which then reacts rapidly with the ester. acs.orgnih.gov
The reaction is highly efficient, often taking place in minutes at low temperatures (e.g., -78 °C) in a solvent like THF. acs.orgorganic-chemistry.org Lithium hexamethyldisilazide (LiHMDS) has been identified as a particularly effective base for this transformation, providing high yields. acs.orgorganic-chemistry.orgresearchgate.net A major advantage of this method is its compatibility with sensitive functional groups and its application to chiral esters, including α-amino acid and peptide esters, without causing racemization. acs.orgnih.govacs.org
Table 2: One-Step Synthesis of O-Benzyl Hydroxamates from Ethyl Benzoate (B1203000)
| Base | Equivalents of Base | Temperature (°C) | Time (min) | Yield (%) | Citations |
|---|---|---|---|---|---|
| LiHMDS | 3.1 | -78 | <10 | 95 | acs.orgorganic-chemistry.orgresearchgate.net |
| NaHMDS | 3.1 | -78 | <10 | 85 | researchgate.net |
| KHMDS | 3.1 | -78 | <10 | 88 | researchgate.net |
| LDA | 3.1 | -78 | <10 | 75 | researchgate.net |
Data derived from the reaction of ethyl benzoate with this compound hydrochloride in THF. researchgate.net
The most common method for preparing O-benzyl hydroxamates is the coupling of a carboxylic acid with this compound. nih.gov This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity. nih.govrsc.org A variety of standard peptide coupling reagents are employed for this purpose.
Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or 1,1'-carbonyldiimidazole (B1668759) (CDI), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt). nih.govrsc.orgacs.org Another approach involves converting the carboxylic acid to a mixed anhydride (B1165640) using reagents like isobutylchloroformate or ethyl chloroformate before reaction with this compound. nih.gov More recently, sulfonate esters of N-hydroxybenzotriazole, such as TsOBt, have been developed as efficient reagents for the direct conversion of various carboxylic acids, including sterically hindered ones, to O-benzyl hydroxamates under mild, ambient conditions. rsc.orgrsc.org These methods are designed to be high-yielding and to minimize side reactions, particularly racemization when working with chiral carboxylic acids. rsc.orgrsc.org
Regioselectivity and Stereochemistry in Hydroxamate Formation
The formation of hydroxamic acids and their derivatives is a critical transformation in medicinal chemistry. This compound serves as a key nucleophile in these reactions, and its reactivity with various acylating agents demonstrates notable regioselectivity and stereochemical outcomes.
When this compound reacts with activated carboxylic acids, such as those activated by 1,1'-carbonyldiimidazole (CDI) or as mixed anhydrides, it selectively attacks the carbonyl carbon to form the corresponding O-benzyl hydroxamate. nih.gov This intermediate can then be deprotected via hydrogenolysis to yield the final hydroxamic acid. nih.gov This method has been successfully applied in the synthesis of fosmidomycin-based hydroxamic acids. nih.gov
The stereochemical integrity of chiral centers, particularly at the α-position of amino acids and peptides, is a crucial consideration. A one-step method for synthesizing O-benzyl hydroxamates from unactivated esters, including chiral α-amino acid esters, has been developed using the in situ generated anion of this compound. This reaction proceeds efficiently at low temperatures (-78 °C) without racemization at the α-carbon. organic-chemistry.orgnih.gov
Furthermore, the reaction of this compound with chiral enoates derived from D-glyceraldehyde has been investigated. conicet.gov.ar These reactions can lead to the stereoselective synthesis of β-amino acids after the reduction of the N-O bond. conicet.gov.ar Theoretical calculations suggest that the reaction of hydroxylamine with methyl acrylate (B77674) proceeds via a concerted cycloaddition mechanism. conicet.gov.ar In the case of trisubstituted olefins, stereospecific additions are achieved under more vigorous conditions, leading to the formation of single isomeric isoxazolidinones. conicet.gov.ar
The reaction with cyclobutyl alkenoates also exhibits stereoselectivity, with the configuration of the product being rationalized by the preferential orientation of the attack on one face of the double bond, influenced by substituents on the cyclobutane (B1203170) ring. conicet.gov.ar
The following table summarizes the regioselective and stereoselective reactions of this compound in hydroxamate formation:
| Reactant | Activating Agent/Conditions | Product Type | Stereochemical Outcome |
| Activated Carboxylic Acid | Mixed Anhydride | O-Benzyl Hydroxamate | Not specified |
| Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI) | O-Benzyl Hydroxamate | Not specified |
| Unactivated Esters | In situ generated anion of this compound | O-Benzyl Hydroxamate | No racemization at α-carbon organic-chemistry.orgnih.gov |
| Chiral Enoates | Triethylamine | Isoxazolidinones (precursors to β-amino acids) | Stereoselective conicet.gov.ar |
| Trisubstituted Olefins | Sodium ethoxide, boiling ethanol | Isoxazolidinones | Stereospecific conicet.gov.ar |
| Cyclobutyl Alkenoates | Dichloromethane, room temperature | Isoxazolidinones | Stereoselective conicet.gov.ar |
Cleavage Reactions Involving the N-O Bond
The N-O bond in this compound and its derivatives is susceptible to cleavage under specific reaction conditions, a property that has been exploited in novel synthetic methodologies.
A novel reaction between hydroxylamines, including this compound, and cyclopropenones results in the cleavage of the N-O bond. acs.org This reaction is characterized by its high regioselectivity and efficiency. acs.org The interaction between this compound (2a) and 2-phenylcyclopropenone (1a) demonstrates a preference for nucleophilic attack at the C3 position of the cyclopropenone ring. acs.org
The reaction's regioselectivity is proposed to be controlled by intramolecular hydrogen bonding between the hydroxyl group of the hydroxylamine and the carbonyl group of the cyclopropenone, which reduces steric hindrance at the C3 position. acs.org Following the initial conjugate addition, a sequence involving intraring electron transfer leads to the cleavage of both the C1–C3 and N–O bonds. acs.org
This N-O bond cleavage has been utilized for the release of other molecules, demonstrating its potential in prodrug strategies. acs.org For instance, this method offers a new pathway for releasing aromatic nitrogen mustards, which are known anticancer agents. acs.org
The table below shows the outcomes of the reaction between various cyclopropenones and this compound, highlighting the efficiency of the N-O bond cleavage.
| Cyclopropenone Substrate (1) | Reaction Time | Yield of Product (3) | Yield of Cleaved Product (4a) |
| 2-phenylcyclopropenone (1a) | 5 min | 88% | 88% |
| 2-(4-methoxyphenyl)cyclopropenone | 10 min | 85% | 85% |
| 2-(4-chlorophenyl)cyclopropenone | 5 min | 90% | 90% |
| 2-(thiophen-2-yl)cyclopropenone | 5 min | 87% | 87% |
| 2-ethylcyclopropenone | 15 min | 82% | 82% |
Reaction conditions: 1 (1.0 equiv) and 2a (3.0 equiv) in DMSO/PBS (2/1) at 37 °C. acs.org
Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism and regioselectivity of the reaction between this compound and cyclopropenones. acs.org Computational studies at the M06-2X/def2-TZVP/SMD(DMSO) level of theory have been used to analyze the transition states for the nucleophilic attack of benzyl hydroxylamine (2a) on 2-phenylcyclopropenone (1a). acs.org
The calculations revealed a significantly lower energy barrier for the attack at the C3 position (ΔG‡ = 23.7 kcal mol⁻¹) compared to the C2 position (ΔG‡ = 29.4 kcal mol⁻¹). acs.org This computational finding supports the experimentally observed preference for C3 attack. acs.org The proposed mechanism involves the formation of a transition state (TS-1a) where the hydroxylamine adds to the C3 position, followed by a series of steps leading to N-O bond cleavage. acs.org Intramolecular hydrogen bonding is suggested to play a role in directing the regioselectivity by reducing steric hindrance at C3. acs.org
The calculated energy barriers for the nucleophilic attack are presented in the table below:
| Transition State | Position of Attack | Calculated Free Energy Barrier (ΔG‡) |
| TS-1a | C3 | 23.7 kcal mol⁻¹ |
| TS-1a' | C2 | 29.4 kcal mol⁻¹ |
Calculations performed at the M06-2X/def2-TZVP/SMD(DMSO) level of theory. acs.org
Reactions with Cyclopropenones for N-O Bond Cleavage
Hydroamination Reactions
This compound and its derivatives are valuable reagents in hydroamination reactions, a process that involves the addition of an N-H bond across a carbon-carbon multiple bond. These reactions can be catalyzed by various metals and can proceed with high regioselectivity and enantioselectivity.
Copper(I) hydride (CuH)-catalyzed hydroamination has emerged as a powerful tool for the synthesis of amines. nih.gov In these reactions, O-substituted N-benzylhydroxylamines serve as monoalkylamine transfer agents. nih.gov For instance, the hydroamination of styrene (B11656) using N-benzylhydroxylamine O-benzoate can afford the corresponding secondary amine with high enantioselectivity. nih.gov The efficiency of the aminating reagent can be improved by modifying the O-carboxylate group, with a 4-(dimethylamino)benzoate (B8555087) group providing high yields. nih.gov
Hydroamination reactions are classified based on their regiochemical outcome: Markovnikov addition results in the amine group being attached to the more substituted carbon, while anti-Markovnikov addition places it on the less substituted carbon. nih.gov The CuH-catalyzed hydroamination of styrenes typically yields branched, Markovnikov products. nih.gov
Gold catalysts have also been employed in hydroamination reactions. rsc.orgnih.govnih.gov Gold(I)-catalyzed intramolecular hydroamination of allenes with ureas is one such example. rsc.org Furthermore, a metal-free approach, known as Cope-type hydroamination, utilizes hydroxylamines in a concerted pericyclic reaction. rsc.org Mechanistic studies on aldehyde-catalyzed intermolecular Cope-type hydroamination of allylic amines with N-alkylhydroxylamines have shown the reaction to be first-order in both the aldehyde catalyst and the allylic amine. researchgate.net Interestingly, an inverse order behavior in benzylhydroxylamine was observed, indicating a significant off-cycle pathway. researchgate.net
The following table provides examples of hydroamination reactions involving this compound derivatives:
| Catalyst/Method | Alkene/Alkyne Substrate | Amine Transfer Agent | Product Type |
| Copper(I) Hydride | Styrene | N-benzylhydroxylamine O-benzoate | Chiral Secondary Amine |
| Gold(I) | Allenes | Ureas (intramolecular) | Cyclic Amines |
| Cope-type (metal-free) | Allylic amines | N-alkylhydroxylamines | Secondary Amines |
Reactions with Potassium Acyltrifluoroborates (KATs)
O-substituted hydroxylamines, including this compound, react with potassium acyltrifluoroborates (KATs) under mild, aqueous conditions to form amides. chemrxiv.org This reaction, known as the KAT ligation, is characterized by its rapid kinetics and has found applications in bioconjugation and materials science. chemrxiv.org
In contrast, the reaction of O-unsubstituted hydroxylamines with KATs initially forms a nitrone intermediate. chemrxiv.org This nitrone can then be converted to an amide under acidic conditions. chemrxiv.org The formation of the KAT nitrone is reversible and its rate is influenced by the solvent, with polar aprotic solvents like DMSO and acetonitrile (B52724) facilitating the reaction. chemrxiv.org
The proposed mechanism for KAT nitrone formation suggests that water and acid assist in the formation of a hemiaminal intermediate through Brønsted acid catalysis. chemrxiv.org The rate constants for nitrone formation have been determined for various KATs with N-benzyl hydroxylamine in a 1:1 DMSO-D₂O mixture. ethz.ch
The conversion of the KAT nitrone to the corresponding amide is promoted by strong aqueous acidic conditions, with HCl concentrations greater than 2 M being effective. chemrxiv.org
The table below shows the second-order rate constants for the formation of nitrones from different KATs and N-benzyl hydroxylamine.
| Potassium Acyltrifluoroborate (KAT) | Second-Order Rate Constant (k) |
| p-bromophenyl KAT | 0.015 M⁻¹s⁻¹ |
| p-methoxyphenyl KAT | 0.007 M⁻¹s⁻¹ |
| p-nitrophenyl KAT | 0.043 M⁻¹s⁻¹ |
| phenyl KAT | 0.012 M⁻¹s⁻¹ |
Rate constants measured in a 1:1 DMSO-D₂O mixture with equimolar hydroxylamine. ethz.ch
Applications of O Benzylhydroxylamine in Organic Synthesis
Role as a Versatile Building Block
O-Benzylhydroxylamine serves as a key starting material or intermediate in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the amine functionality, which can participate in numerous bond-forming reactions.
Synthesis of Amines and Nitrogen-Containing Compounds
This compound is extensively used as a precursor for the synthesis of primary amines and other nitrogenous compounds. The benzyl (B1604629) group can be readily removed by hydrogenolysis, revealing the primary amine. This two-step process, involving the initial reaction of this compound followed by deprotection, provides a reliable method for introducing an amino group.
It is a crucial building block in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of precursors for β-lactamase inhibitors and certain fluoroquinolone derivatives with antibiotic activity. medchemexpress.com The synthesis of oxime derivatives from this compound has also been explored for developing inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. sigmaaldrich.com
Recent research has highlighted the use of hydroxylamine-derived reagents in electrophilic amination reactions to construct densely functionalized molecules. rsc.org These strategies often involve the difunctionalization of alkenes, where an amino group and another functional group are installed in a single step. rsc.org While some methods yield protected amines that require a subsequent deprotection step, others have been developed to introduce an unprotected amino group directly. rsc.org
Preparation of N-Substituted O-Benzylhydroxylamines
The nitrogen atom of this compound can be alkylated or acylated to generate a diverse array of N-substituted derivatives. A notable method involves the use of N-(diethoxyphosphoryl)-O-benzylhydroxylamine as an orthogonally protected substrate. researchgate.net This allows for regioselective N-alkylation with various halides under basic conditions. researchgate.net The subsequent dephosphorylation provides the desired N-substituted O-benzylhydroxylamines efficiently. researchgate.netdntb.gov.ua
Another approach to synthesizing halo-substituted O-benzyl hydroxylamine (B1172632) derivatives involves a one-pot procedure starting from the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection. arabjchem.orgarabjchem.org This method is advantageous due to its chemo- and regio-selectivity, as well as the simplicity of purification, offering good yields of the target compounds. arabjchem.orgarabjchem.org
The conjugate addition of this compound to α,β-unsaturated compounds is another important strategy. For example, its addition to α,β-unsaturated 3-acyloxazolidin-2-ones, catalyzed by a scandium triflate/i-Pr-Pybox complex, yields β-amino carbonyl compounds with high enantioselectivity. thieme-connect.com This reaction provides a valuable alternative to the more traditional Mannich reaction for creating chiral building blocks. thieme-connect.com
Protecting Group Chemistry
The benzyl group of this compound makes it a useful protecting group for the hydroxylamine functionality itself, and the entire molecule can be used in strategies for protecting other functional groups.
Protection and Deprotection of Amino Functionalities
While not a direct protecting group for amines in the traditional sense, this compound is used in multi-step sequences that achieve the net effect of protecting and then revealing an amino group. The benzyl group offers stability under various reaction conditions and can be selectively removed.
The primary method for deprotection to unveil the free hydroxylamine or a primary amine (after further reduction) is catalytic hydrogenolysis. This process typically involves treating the this compound derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is generally mild and chemoselective. researchgate.net
Strategies for Orthogonal Protection
Orthogonal protection is a critical strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. bham.ac.uk this compound and its derivatives can be incorporated into such schemes.
For instance, the use of N-(diethoxyphosphoryl)-O-benzylhydroxylamine exemplifies an orthogonal approach. researchgate.net The phosphoryl group on the nitrogen and the benzyl group on the oxygen can be removed under different conditions, allowing for sequential functionalization at either position.
In the context of dynamic covalent chemistry, this compound can be used as a deprotection agent. For example, it can be used to cleave aminal protecting groups through an exchange reaction, converting the aminal to a more stable oxime and liberating the protected amine. rsc.org This type of dynamic protection and deprotection is valuable in complex synthetic sequences where mild and selective transformations are required. rsc.org
Synthesis of Complex Molecules
This compound plays a crucial role as an intermediate and building block in the total synthesis of complex natural products and other intricate molecules. Its ability to introduce a protected nitrogen atom, which can be later deprotected or further functionalized, makes it a valuable tool for synthetic chemists.
One notable application is in the synthesis of Desferrioxamine B, a siderophore used to treat iron overload. In a recent modular approach, this compound hydrochloride was first protected to create a dual-protected hydroxylamine reagent. acs.org This reagent was then used in a Mitsunobu reaction to install the hydroxamic acid nitrogen, a key functional group in the final molecule. acs.org
Furthermore, this compound is employed in the synthesis of β-amino acids. The reaction of N-benzylhydroxylamine with chiral enoates can proceed via a concerted cycloaddition to form isoxazolidinones. conicet.gov.ar These intermediates can then be reduced, typically through catalytic hydrogenation, to yield enantiomerically pure β-amino acids. conicet.gov.ar This stereoselective method highlights the utility of this compound in constructing chiral building blocks for peptides and other biologically active compounds. conicet.gov.ar
The compound is also used to create precursors for drugs like Ticagrelor, where N-benzylhydroxylamine hydrochloride is a key intermediate in the synthesis of an aminocyclopentanol core structure. mdpi.com
The table below summarizes some examples of complex molecules synthesized using this compound.
| Target Molecule/Class | Role of this compound | Synthetic Strategy |
| Desferrioxamine B | Source of hydroxamic acid nitrogen | Mitsunobu reaction with a protected this compound derivative. acs.org |
| β-Amino Acids | Precursor to the amino group | Cycloaddition with chiral enoates followed by reduction of the resulting isoxazolidinone. conicet.gov.ar |
| Ticagrelor Intermediate | Key building block | Used to synthesize an aminocyclopentanol precursor. mdpi.com |
| β-Lactamase Inhibitors | Precursor for the core structure | Utilized as a building block in the synthesis of inhibitor precursors. medchemexpress.com |
| Fluoroquinolone Derivatives | Introduction of a substituted amine | Used in the synthesis of derivatives with antibiotic activity. medchemexpress.com |
Intermediates in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com Its utility stems from its ability to introduce a protected hydroxylamine functionality, which can be further elaborated into diverse nitrogen-containing structures. chemimpex.com This makes it a key building block in the development of new drugs. chemimpex.com
One notable application is in the synthesis of β-lactamase inhibitors and fluoroquinolone antibiotics. cymitquimica.com It is also a precursor in the production of aminocyclopentanol, a key intermediate for the antiplatelet agent Ticagrelor. mdpi.com The synthesis of Ticagrelor using N-benzylhydroxylamine is considered one of the most economically efficient methods. mdpi.com Furthermore, this compound is employed in the preparation of oxime derivatives that act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, highlighting its importance in developing new antimicrobial agents. nih.gov
The versatility of this compound extends to its use in solid-phase synthesis, a technique crucial for creating combinatorial libraries of potential drug candidates. google.com By attaching this compound to a resin, chemists can efficiently generate a multitude of derivatives for high-throughput screening. google.com
Preparation of Specific Pharmacophores (e.g., Hydroxamic Acids for HDAC Inhibitors)
A significant application of this compound is in the synthesis of hydroxamic acids, a critical pharmacophore in a class of anticancer drugs known as histone deacetylase (HDAC) inhibitors. huatengsci.comscispace.com HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the suppression of tumor cell growth. scispace.com The hydroxamic acid moiety is essential for binding to the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. huatengsci.com
This compound acts as a protected hydroxylamine donor in these syntheses. nih.gov It reacts with carboxylic acids or their activated derivatives to form an O-benzyl protected hydroxamate intermediate. nih.govnih.gov This protecting group can then be removed, typically by hydrogenolysis, to yield the final hydroxamic acid. nih.gov This method has been successfully used to synthesize a variety of HDAC inhibitors, including analogs of the FDA-approved drug Vorinostat (SAHA). scispace.com
The general synthetic route involves coupling a carboxylic acid with this compound, often facilitated by coupling reagents like 1,1'-Carbonyldiimidazole (B1668759) (CDI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.comnih.gov The resulting O-benzyl hydroxamate is then deprotected to afford the desired hydroxamic acid. nih.gov
Table 1: Examples of Coupling Reagents for Hydroxamic Acid Synthesis
| Coupling Reagent | Description |
|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | Used for the mediated coupling of carboxylic acids with this compound. nih.gov |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | A common coupling reagent used in solid-phase synthesis of hydroxamic acids. google.com |
Synthesis of Bioactive Natural Product Analogs
The structural motifs found in natural products often provide inspiration for the design of new therapeutic agents. This compound has proven to be a valuable tool in the synthesis of analogs of bioactive natural products, allowing for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties.
For instance, this compound has been utilized in the synthesis of analogs of matrix metalloproteinase (MMP) inhibitors. In one approach, it was used in the conjugate addition to α,β-unsaturated amides to create trans-aziridine scaffolds, which serve as peptidomimetics in the construction of hydroxamic acid-based MMP inhibitors. beilstein-journals.org
Furthermore, this compound has been employed in the total synthesis of Talarolide A, a cyclic peptide natural product. mdpi.com The synthesis involved the coupling of this compound hydrochloride to a resin-bound intermediate, followed by further chain elongation and cyclization. mdpi.com In another example, this compound hydrochloride was used to convert ketones into oximes in the synthesis of an oxepane (B1206615) collection inspired by natural products, leading to the discovery of a small-molecule activator of the Wnt-pathway. pnas.org
The synthesis of (Z)-2-(benzyloxyimino)-3-(3,5-dibromo-4-methoxyphenyl)propanoic acid, an intermediate for bioactive compounds, also involves the use of this compound hydrochloride in a reaction with an azlactone. kfupm.edu.sa These examples underscore the broad utility of this compound in accessing complex molecular architectures inspired by nature.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| (Z)-2-(benzyloxyimino)-3-(3,5-dibromo-4-methoxyphenyl)propanoic acid | |
| 1,1'-Carbonyldiimidazole | |
| Aminocyclopentanol | |
| Fluoroquinolone | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | |
| This compound | |
| This compound hydrochloride | |
| Talarolide A | |
| Ticagrelor | |
| Vorinostat |
Computational and Spectroscopic Studies on O Benzylhydroxylamine and Its Derivatives
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has been instrumental in elucidating the mechanistic pathways and energetic landscapes of reactions involving O-benzylhydroxylamine. Theoretical calculations have shown that the addition of hydroxylamine (B1172632) to methyl acrylate (B77674) most favorably proceeds through a concerted mechanism involving a cyclic transition state. conicet.gov.ar This finding aligns with the observed stereospecificity in the addition of N-alkylhydroxylamines to olefinic substrates. conicet.gov.ar
In the context of organocatalytic aza-Michael reactions, DFT calculations have been employed to investigate the enantioselective addition of this compound to chalcones. researchgate.net These studies explore different reaction pathways and help to understand the role of the catalyst in controlling the stereochemical outcome. researchgate.net For instance, research on aza-Michael reactions catalyzed by thiourea-based chiral bifunctional organocatalysts indicates that both substrates preferentially coordinate through bidentate hydrogen bonds, and the deprotonation of the enol form of acetylacetone (B45752) by the catalyst's amine group occurs readily, forming an ion pair stabilized by multiple hydrogen bonds. researchgate.net
DFT has also been applied to study the vibrational properties of heme-nitrosoalkane complexes, which are analogous to the HNO adducts of this compound. rsc.orgosti.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. rsc.org
Table 1: Theoretical and Experimental Data for this compound Reactions
| Reaction | Method | Key Finding | Reference |
| Addition to Methyl Acrylate | DFT | Favors a concerted, cyclic transition state. | conicet.gov.ar |
| Aza-Michael with Chalcones | DFT | Elucidates catalyst's role in enantioselectivity. | researchgate.net |
| Ligation with 2FBBA | DFT | Boronic acid activates imine and stabilizes product. | rsc.org |
Spectroscopic Characterization for Structural and Vibrational Analysis
The structural and vibrational properties of this compound and its derivatives have been extensively studied using various spectroscopic techniques. These methods are crucial for confirming the identity and purity of the compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key tool for characterizing this compound. In its hydrochloride salt form, the following signals are typically observed in a DMSO-d6 and CDCl3 solvent mixture: a singlet for the benzylic protons (CH₂) at approximately 5.17 ppm, a singlet for the aromatic protons (C₆H₅) at around 7.42 ppm, and a broad, exchangeable signal for the amine protons (NH₂) at about 11 ppm. researchgate.net For the free base, the benzyl (B1604629) protons usually appear as a multiplet between 7.3 and 7.4 ppm, while the NH and OH groups show broad signals around 5.0–6.0 ppm.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. The free base shows a molecular ion peak at an m/z of 123.15, while the hydrochloride salt has a peak at m/z 159.61.
Infrared (IR) Spectroscopy: Vibrational analysis using IR spectroscopy provides information about the functional groups present. For instance, in a study of heme-nitrosoalkane complexes, the N-O stretching vibration was identified at 1459 cm⁻¹. rsc.org DFT calculations are often used in conjunction with IR spectroscopy to accurately assign the observed vibrational modes, such as Fe-NO stretching and Fe-N-O bending frequencies in heme complexes. rsc.org
Table 2: Spectroscopic Data for this compound
| Technique | Sample Form | Key Spectral Features | Reference |
| ¹H NMR | Hydrochloride Salt | δ 5.17 (s, 2H, CH₂), 7.42 (s, 5H, C₆H₅), 11 (br, ex NH₂) | researchgate.net |
| ¹H NMR | Free Base | δ 7.3–7.4 (m, Benzyl protons), ~5.0–6.0 (br, NH & OH) | |
| Mass Spec | Free Base | m/z 123.15 | |
| Mass Spec | Hydrochloride Salt | m/z 159.61 | |
| FTIR | Conforms to structure | Conforms | thermofisher.com |
These spectroscopic tools have been applied in the analysis of the biological importance of this compound, revealing that the unique properties of the N-O bond contribute significantly to its biological activity. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For this compound and its derivatives, QSAR studies have been employed to evaluate their potential as therapeutic agents. researchgate.netbohrium.com
Research has indicated the potential of this compound for treating fungal infections, with QSAR studies being a key tool in this exploration. researchgate.netbohrium.com These studies have shown that this compound adheres to Lipinski's Rule of Five, which suggests favorable drug-like properties such as good oral bioavailability and membrane permeability. The compound's calculated logarithm of the partition coefficient (logP) is 1.28, and its molecular weight is 121.12 g/mol , both of which fall within the limits set by Lipinski's rules.
In the context of developing inhibitors for the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), an important target in cancer therapy, structure-activity relationship (SAR) studies of over forty derivatives of this compound were conducted. brynmawr.edunih.gov These studies led to the discovery that adding halogen atoms, particularly at the meta position of the aromatic ring, improved the inhibitory potency. brynmawr.edunih.gov The most potent derivatives exhibited high ligand efficiency values, a crucial parameter for successful drug development. brynmawr.edunih.gov
Similarly, QSAR studies have been applied to design novel inhibitors of 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a target for antimalarial drugs. These studies highlighted the importance of an electron-deficient aromatic ring, like a pyridine (B92270), at the α-position of the phosphonate (B1237965) group for inhibitory activity. nih.gov
Table 3: QSAR and SAR Findings for this compound and Derivatives
| Target/Application | Key Finding from QSAR/SAR | Result | Reference |
| Antifungal Agent | Adherence to Lipinski's Rule of Five | Favorable drug-like properties | |
| IDO1 Inhibition | Halogenation of the aromatic ring | Improved inhibitor potency | brynmawr.edunih.gov |
| DXR Inhibition | Importance of an α-pyridine substituent | Design of potent inhibitors | nih.gov |
Conformational Analysis and its Influence on Reactivity and Selectivity
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its reactivity and selectivity in chemical reactions. Conformational analysis of this compound and its derivatives has been performed using both experimental techniques like NMR and X-ray crystallography, and theoretical calculations.
In the synthesis of peptoids containing N-hydroxy amides derived from this compound, it was observed that the N-hydroxy amides strongly favor a trans conformation with respect to the peptoid backbone in chloroform (B151607) solution. nih.gov X-ray crystallography of these peptoids revealed unique sheet-like structures held together by intermolecular hydrogen bonds. nih.gov The reactivity of this compound in peptoid synthesis was noted to be lower compared to other primary amines, requiring longer reaction times and higher temperatures. nih.gov
The conformational preferences of hydroxamic acids, which are related to this compound, are influenced by substituents and the solvent. nih.gov While unsubstituted hydroxamic acids predominantly favor the cis (Z) geometry, substitution on both the nitrogen and the acyl group can lead to a preference for the trans (E) isomer, especially with bulky substituents. nih.gov
In the context of cycloaddition reactions, the conformation of nitrones derived from this compound is crucial. A study on N-benzyl-C-(2-pyridyl) nitrone, prepared from N-benzylhydroxylamine, showed a Z-configuration as determined by NOE experiments and X-ray crystallography. mdpi.com A complete conformational analysis was carried out to determine the preferred orientation of the nitrone function relative to the pyridine ring. mdpi.com
The reactivity of different aggregates of organolithium compounds has also been studied. An extensive multinuclear NMR study of tris(trimethylsilyl)methyllithium revealed the presence of a dimer and two different monomeric species (contact ion pair and solvent-separated ion pair) in THF-containing solvents. acs.org The barriers for interconversion between these aggregates were found to be unusually high, allowing for the study of the reactivity of each species individually. acs.org
Analytical Methodologies Utilizing O Benzylhydroxylamine
Derivatization for Detection and Quantification of Carbonyl Compounds
O-Benzylhydroxylamine is used to derivatize carbonyl compounds, such as aldehydes and ketones, to improve their detection and quantification. acs.org This process involves the reaction of OBHA with the carbonyl group to form an O-benzyl oxime derivative. This derivatization is advantageous for several reasons. It increases the molecular weight of the analyte, which can be beneficial in mass spectrometry, and it introduces a benzyl (B1604629) group that can enhance ionization efficiency and chromatographic retention in reverse-phase systems.
A study demonstrated the use of this compound for the derivatization of multifunctional carbonyls in wet precipitation samples, which were then analyzed by gas chromatography/flame ionization detection (GC/FID) and gas chromatography/mass spectrometry (GC/MS). acs.org This method enabled the identification of monoaldehydes, dicarbonyls, and hydroxycarbonyls. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
This compound is frequently used as a derivatizing agent in LC-MS/MS analysis to improve the sensitivity and specificity of detection for various compounds, particularly carboxylic acids and carbonyls. researchgate.netnih.gov The derivatization with OBHA enhances the chromatographic properties and mass spectrometric response of these analytes. researchgate.net
A significant application of OBHA derivatization is in the quantification of tricarboxylic acid (TCA) cycle intermediates. researchgate.netnih.gov These compounds are crucial for understanding cellular metabolism, but their analysis is often challenging due to their polar nature and, in some cases, instability. researchgate.net Derivatization with this compound under aqueous conditions allows for the rapid and sensitive quantification of TCA cycle intermediates in a 96-well format. researchgate.netnih.gov
This LC-MS/MS method has been validated for the quantification of key TCA cycle intermediates, including:
α-ketoglutarate
Malate
Fumarate
Succinate
Citrate
Isocitrate
Oxaloacetate
Pyruvate
Lactate
2-hydroxyglutarate researchgate.netnih.gov
The method is noted for its rapidity, sensitivity, and reproducibility, making it suitable for assessing metabolic changes in biological samples like cancer cells and tumor tissues. researchgate.netnih.gov The derivatization with OBHA is particularly useful for stabilizing unstable intermediates like oxaloacetate in aqueous solutions. researchgate.net
Table 1: TCA Cycle Intermediates Quantified Using this compound Derivatization and LC-MS/MS
| Analyte | Type of Compound |
|---|---|
| α-ketoglutarate | Dicarboxylic acid, Ketone |
| Malate | Dicarboxylic acid |
| Fumarate | Dicarboxylic acid |
| Succinate | Dicarboxylic acid |
| Citrate | Tricarboxylic acid |
| Isocitrate | Tricarboxylic acid |
| Oxaloacetate | Dicarboxylic acid, Ketone |
| Pyruvate | Monocarboxylic acid, Ketone |
| Lactate | Monocarboxylic acid |
| 2-hydroxyglutarate | Dicarboxylic acid |
This table is interactive. You can sort and filter the data.
This compound derivatization is a valuable tool in both targeted and untargeted metabolomics. nih.gov In targeted metabolomics, it enables the sensitive and accurate quantification of specific, known metabolites. researchgate.netx-mol.com An LC-MS/MS method using OBHA derivatization has been developed for the quantification of 20 endogenous carboxylic acid-containing compounds from various metabolic pathways. researchgate.netx-mol.comnih.gov
In untargeted metabolomics, the goal is to comprehensively analyze all measurable analytes in a sample. nih.gov A "guided" metabolomics approach using OBHA derivatization and LC-MS/MS with a precursor ion scan has been developed for the untargeted detection of carbonyl-containing metabolites. nih.gov This method allows for the detection of a wide range of carbonyl compounds and has been successfully applied to identify potential biomarkers. nih.gov For instance, this approach detected approximately 300 potential carbonyl-containing molecules in plasma. nih.gov
A robust LC-MS/MS method employing this compound derivatization has been established for the comprehensive quantification of up to twenty endogenous carboxylic acid-containing compounds in various clinically relevant matrices. researchgate.netx-mol.comnih.gov This method has been validated in urine, plasma, saliva, brain, and liver samples. researchgate.netx-mol.comnih.gov
The method involves a one-hour derivatization with OBHA, followed by liquid-liquid extraction and a ten-minute LC-MS/MS analysis. researchgate.netx-mol.comnih.gov It demonstrates good linearity and precision for most analytes across the different biological matrices. researchgate.netx-mol.com This approach has proven effective in studying metabolic alterations in various scenarios, highlighting its broad applicability in clinical and research settings for investigating the status of carboxylic acid metabolism in health and disease. researchgate.netx-mol.com
Targeted and Untargeted Metabolomics Approaches
Applications in Proteomics Research
This compound is also a useful biochemical for proteomics research. scbt.com One of its applications is in a technique called Selective Transamination of N-Ends (STONE). This method involves the selective modification of the N-terminal α-amino groups of proteins and peptides. The transamination reaction introduces a carbonyl group, which can then be tagged with an aminooxy-functionalized reagent like this compound or a biotin-containing analogue. liverpool.ac.uk
This N-terminal tagging strategy can be used for several purposes in proteomics:
Protein and peptide enrichment: By using a biotinylated aminooxy reagent, the N-terminally modified proteins or peptides can be selectively captured and enriched using avidin-biotin affinity chromatography. liverpool.ac.uk
Improved peptide identification: The modification of the N-terminus alters the charge of the peptide, which can lead to orthogonal peptide separations in LC-MS/MS experiments, potentially increasing the number of identified peptides and improving protein sequence coverage. liverpool.ac.uk
Verification of N-termini: STONE has been used to experimentally verify the N-termini of various proteins in cell extracts. liverpool.ac.uk
Emerging Applications and Future Research Directions
Bioorthogonal Chemistry and Bioconjugation Strategies
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. O-Benzylhydroxylamine and its derivatives are proving to be valuable tools in this field, particularly in the development of cleavage reactions and protein immobilization techniques.
Recent research has highlighted an innovative approach for a mild and biocompatible cleavage reaction involving the interaction between hydroxylamines and cyclopropenones. acs.org This reaction efficiently cleaves the N–O bond of the hydroxylamine (B1172632) substrate. acs.org A model reaction between a cyclopropenone derivative and this compound demonstrated favorable yields in various solvents, indicating its robustness. acs.org The reaction's utility has been showcased in fluorescence activation and the in vitro and cellular release of prodrugs, such as benzocaine (B179285) and a nitrogen mustard prodrug. acs.org This novel cleavage reaction offers a new pathway for the controlled release of molecules in biological systems. acs.org
Furthermore, the reversibility of certain bioconjugation reactions involving this compound adds another layer of control. For instance, the ligation of boronic acids with certain molecules can be reversed by an excess of this compound. sci-hub.se This reversibility is a key feature for applications requiring controlled release or dynamic assembly of biomolecules. nih.gov
The immobilization of proteins onto solid supports is crucial for various biotechnological applications, including the development of biosensors, recyclable catalysts, and protein microarrays. nih.gov this compound plays a role in strategies involving aldehyde-functionalized proteins. Aldehyde groups can be introduced into proteins, and subsequent oxime ligation with alkoxyamines like this compound allows for their immobilization. nih.govresearchgate.net
One method involves using protein farnesyltransferase to modify proteins with aldehyde-containing analogues. researchgate.net The resulting aldehyde-functionalized protein can then be captured on a solid support, such as hydrazide-agarose beads, and subsequently released with a fluorescently labeled or PEGylated alkoxyamine. researchgate.net While oxime and hydrazone linkages are widely used, their stability can be influenced by pH, and they are susceptible to hydrolysis, which can be a limitation for applications requiring long-term stability. nih.gov
Heterofunctional supports activated with multiple chemical functionalities are also being explored for co-immobilizing different enzymes. acs.org In one study, the derivatization of 5-hydroxypentanal (B1214607) with this compound was used as an analytical method to follow the progress of an enzymatic reaction. acs.org
Development of Bioorthogonal Cleavage Reactions
Advanced Drug Discovery and Development
This compound and its derivatives are significant in the design and synthesis of novel therapeutic agents, particularly as enzyme inhibitors and components of prodrug systems.
Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibitors: IDO1 is a key therapeutic target in oncology due to its role in immune suppression. nih.govnih.gov this compound has been identified as a potent, sub-micromolar inhibitor of IDO1. nih.govnih.govbrynmawr.edu It is believed to act as a stable mimic of the alkylperoxy transition state in the enzyme's catalytic mechanism. nih.govnih.govbrynmawr.edu
Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly enhance inhibitory potency. nih.govbrynmawr.edubrynmawr.edu For instance, the addition of halogen atoms to the meta position of the benzyl (B1604629) ring has led to derivatives with nanomolar-level cell-based potency and limited toxicity. nih.govbrynmawr.edubrynmawr.edu The simplicity of these structures and their effectiveness in cellular models make them attractive candidates for further development as antitumor agents. nih.govnih.govbrynmawr.edu
Inhibitory Potency of this compound and its Derivatives against IDO1
| Compound | Modification | IC50 (µM) | Potency Level |
|---|---|---|---|
| This compound | Parent Compound | 0.81 - 0.90 | Sub-micromolar |
| Halogenated Derivatives | Addition of halogens to the aromatic ring | Varies (some in nanomolar range) | Nanomolar |
Histone Deacetylase (HDAC) Inhibitors: HDACs are another important class of enzymes targeted in cancer therapy. tandfonline.com this compound is a crucial intermediate in the synthesis of various HDAC inhibitors. huatengsci.comnih.gov It is used to create the hydroxamic acid moiety, which is a key zinc-binding group (ZBG) that interacts with the zinc ion in the active site of HDAC enzymes, leading to their inhibition. tandfonline.comhuatengsci.com
For example, this compound is used in the synthesis of hydroxamic acid derivatives that have shown inhibitory activity against different HDAC isoforms. nih.gov In some cases, coupling carboxylic acids with this compound, followed by debenzylation, yields the final hydroxamic acid inhibitors. nih.govunimore.it Researchers are exploring different linker regions and cap groups in these inhibitors to achieve selectivity for specific HDAC isoforms. unimore.it
Beyond its role as an enzyme inhibitor, this compound is a building block for other novel therapeutic agents. It is used in the synthesis of compounds with potential applications in treating a range of conditions. For instance, it has been investigated for its antiseptic properties and potential to treat fungal infections. nih.gov
N-benzylhydroxylamine, a related compound, has been studied as an acrolein scavenger, suggesting its potential use in mitigating liver damage caused by acetaminophen (B1664979) overdose. nih.gov Additionally, this compound is a precursor in the synthesis of aminocyclopentanol, an intermediate for the antiplatelet agent Ticagrelor. mdpi.com
The drug-like properties of this compound, as indicated by its adherence to Lipinski's Rule of Five, suggest good oral bioavailability and membrane penetration, further supporting its utility in drug development.
Prodrugs are inactive compounds that are converted into active drugs within the body. This compound and its derivatives are being incorporated into innovative prodrug systems to achieve controlled drug release and activation.
One strategy involves protecting the active part of a drug with a group that can be cleaved under specific biological conditions. For example, the hydroxamic acid moiety of the HDAC inhibitor panobinostat (B1684620) has been protected with a bioreductive group to create a hypoxia-activated prodrug. chemrxiv.org This prodrug is designed to release the active drug specifically in the low-oxygen environment of tumors. chemrxiv.org While this compound itself was used as a starting material for a control compound, this research highlights the principle of masking an active hydroxylamine-containing group. chemrxiv.orgacs.org
Another approach utilizes redox-triggered release. This compound derivatives have been used to prepare sulfohydroxamic acids that can act as nitroxyl (B88944) (HNO) donors under specific redox conditions. nih.gov This allows for the controlled release of HNO, a signaling molecule with therapeutic potential. nih.gov
Furthermore, the reaction between hydroxylamines and cyclopropenones, as mentioned earlier, is being explored for prodrug release. acs.org A prodrug of a nitrogen mustard compound was developed, which, upon reaction with a cyclopropenone, releases the active cytotoxic agent. acs.org This system demonstrated effective release and subsequent cell apoptosis in cancer cell lines. acs.org
Development of Novel Therapeutic Agents
Materials Science and Smart Materials
This compound (OBHA) is increasingly recognized as a valuable reagent in materials science, particularly in the development of "smart" materials that respond to external stimuli. Its utility stems from its ability to participate in specific chemical reactions, such as the formation of oxime linkages, which can be used to modify polymer structures and create dynamic material systems. chemimpex.comlookchem.com
One significant application lies in the post-polymerization modification of polymers. chemimpex.com Researchers have successfully functionalized methacrylate (B99206) polymers containing pendant aldehyde groups with this compound. acs.org This reaction forms a stable oxime bond and represents a robust method for altering the side chains of polymers, thereby tuning their properties for specific applications like advanced coatings and adhesives. chemimpex.comacs.org
A notable area of research is the use of OBHA in creating hydrogels with tunable properties. In one study, this compound was added to a solution containing a benzaldehyde-tethered peptide to trigger in situ hydrogelation. kyoto-u.ac.jp The reaction resulted in the formation of a self-sorting double network hydrogel, where two distinct types of nanofibers form an interpenetrated or parallel network. kyoto-u.ac.jp This process allows for the construction of complex, multi-component materials. The addition of OBHA to a solution of the peptide hydrogelator (Ald-F(F)F) led to the formation of an opaque hydrogel within an hour, with a significant increase in the material's storage modulus, indicating enhanced mechanical strength. kyoto-u.ac.jp
Table 1: Effect of this compound on Peptide Hydrogel Properties
| Parameter | Before OBHA Addition | After OBHA Addition |
| Material State | Viscous Solution | Opaque Hydrogel |
| Gel Formation Time | N/A | 1 hour |
| Peptide Conversion | N/A | 95% conversion to BnOx-F(F)F |
| Storage Modulus (G') | 1629 Pa | 8554 Pa |
Data sourced from a study on in situ oxime formation-induced hydrogelation. kyoto-u.ac.jp
Furthermore, this compound has been employed in the fabrication of pH-responsive materials for potential biomedical applications. researchgate.net For instance, polynorbornene block copolymers with side-chain benzaldehyde (B42025) groups can be covalently linked to amino-containing molecules like OBHA. researchgate.net The resulting polymer conjugate can self-assemble into nanosized torispherical micelles. These structures are designed to release their payload in acidic environments, demonstrating the potential for creating smart drug delivery systems. researchgate.net
Sustainable Chemical Processes and Industrial Scale-Up
The industrial production of this compound and its derivatives is undergoing a significant transformation towards more sustainable and cost-effective methods. mdpi.com Traditional synthesis routes often involve hazardous reagents, high temperatures, and costly reducing agents like sodium cyanoborohydride (priced at approximately $300/kg), which has limited their large-scale industrial application. mdpi.commdpi.com
Table 2: Comparison of Synthesis Methods for Benzylhydroxylamine Derivatives
| Method | Key Reagents | Scale | Reported Yield | Key Advantages |
| Phase Transfer Catalysis | N-hydroxyphthalimide, Benzyl chloride | Large Scale | >65% | Convenient, good yield. tandfonline.com |
| Patented Industrial Process | C-phenyl-N-benzyl nitrone, Hydroxylamine hydrochloride | Kilo-scale | 73.0% | Simple operation, high purity (98.4%). google.com |
| Continuous Flow Synthesis * | Benzyl chloride, Hydroxylamine | Industrial Application | 75% | Enhanced safety, low cost (~$10/kg), sustainable. mdpi.com |
| Traditional Lab Method | Benzaldehyde oxime, Sodium cyanoborohydride | Laboratory | Moderate | Limited by high cost of reducing agent. mdpi.commdpi.com |
*Data for N-benzylhydroxylamine hydrochloride, illustrating principles applicable to sustainable amine synthesis. mdpi.com
Q & A
Q. What are the standard synthetic protocols for O-benzylhydroxylamine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it can be prepared by reacting hydroxylamine with benzyl halides under basic conditions. A common protocol involves using this compound hydrochloride (CAS 2687-43-6) as a starting material, which is deprotonated in situ with bases like triethylamine in anhydrous tetrahydrofuran (THF) . Purity (>97%) is ensured through recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time . Analytical validation via -NMR (e.g., δ 7.3–7.4 ppm for benzyl protons) and LC-MS (m/z 123.15 [M+H]) is critical .
Q. How can this compound be characterized analytically, and what are the key spectral identifiers?
Key characterization methods include:
- NMR spectroscopy : Benzyl protons appear as a multiplet at 7.3–7.4 ppm, while the NH and OH groups show broad signals at ~5.0–6.0 ppm .
- Mass spectrometry : Molecular ion peaks at m/z 123.15 (free base) and 159.61 (hydrochloride salt) confirm molecular identity .
- Melting point : The hydrochloride derivative decomposes at 238°C, serving as a purity indicator .
Q. What precautions are necessary when handling this compound in laboratory settings?
The compound is hygroscopic and light-sensitive, requiring storage in airtight containers under inert gas (e.g., argon). Toxicity data suggest moderate irritation to skin and eyes; use PPE (gloves, goggles) and work in a fume hood. No carcinogenic or sensitizing effects are reported, but prolonged exposure should be avoided .
Advanced Research Questions
Q. How does this compound function in asymmetric catalysis, and what factors dictate enantioselectivity?
this compound acts as a nucleophile in enantioselective conjugate additions. For instance, in the presence of chiral BOX ligands (e.g., 319) and MgBr, it reacts with N-crotonoylpyrazole to yield (R)-configured products with >90% enantiomeric excess (ee). Switching to Y(OTf) reverses selectivity to (S)-products (72% ee), highlighting the critical role of Lewis acid coordination in stereocontrol . Solvent polarity (e.g., dichloromethane vs. THF) and temperature further modulate reaction kinetics and selectivity .
Q. What methodologies enable the use of this compound as a cleavable tag in glycan purification?
this compound (BHA) forms stable oxime linkages with reducing glycans under mild acidic conditions (pH 4.5–5.5). These tagged glycans are immobilized on solid-phase resins (e.g., hydrazide beads) and released via hydrolysis with 0.1 M HCl, achieving >95% recovery. This method is compatible with MS-based glycomics, avoiding harsh cleavage conditions that degrade labile glycans .
Q. How can contradictory data on reaction yields or selectivity be resolved in this compound-mediated syntheses?
Discrepancies often arise from trace moisture (degrading reagents) or catalyst loading. For example, in BOX-ligand-catalyzed reactions, excess MgBr (>1.2 equiv) reduces ee due to non-selective activation. Systematic DOE (Design of Experiments) approaches, including control of anhydrous conditions and catalyst screening, are recommended . Parallel monitoring via in situ IR or HPLC can identify side reactions (e.g., over-oxidation) .
Methodological Considerations
Q. What strategies improve the stability of this compound derivatives in polymer synthesis?
In bio-based polyesters, this compound is used to introduce ketone functionalities via enzymatic catalysis (e.g., Novozym-435). Stabilizing the amine group through acetylation or using non-polar solvents (diphenyl ether) prevents premature hydrolysis during polymerization .
Q. How does this compound compare to other hydroxylamine derivatives in protecting-group chemistry?
Unlike O-methylhydroxylamine, the benzyl group offers enhanced steric protection and stability under basic conditions. However, it requires harsher deprotection (e.g., hydrogenolysis with Pd/C) compared to photolabile groups, limiting its use in light-sensitive systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
